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molecular formula C12H14O4 B1297837 dimethyl 2,2'-(1,4-phenylene)diacetate CAS No. 36076-25-2

dimethyl 2,2'-(1,4-phenylene)diacetate

Cat. No. B1297837
M. Wt: 222.24 g/mol
InChI Key: WDAIQYFBXLZOHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07585886B2

Procedure details

A 655 mg portion of lithium hydroxide was dissolved in 32 ml of water and added to 32 ml of a mixture of 6.4 g of dimethyl 2,2′-(1,4-phenylene)diacetate, 32 ml of THF and 32 ml of methanol. After 2Hours of stirring at room temperature, the reaction solution was neutralized with 1 M hydrochloric acid and extracted with chloroform. The organic layer was dried with anhydrous sodium sulfate and concentrated under a reduced pressure. The residue was purified by a silica gel column chromatography (chloroform-methanol) to obtain 2.6 g of [4-(2-methoxy-2-oxoethyl)phenyl]acetic acid. EN: 207.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
[Compound]
Name
mixture
Quantity
32 mL
Type
reactant
Reaction Step Two
Quantity
6.4 g
Type
reactant
Reaction Step Two
Name
Quantity
32 mL
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Li+].[C:3]1([CH2:14][C:15]([O:17]C)=[O:16])[CH:8]=[CH:7][C:6]([CH2:9][C:10]([O:12][CH3:13])=[O:11])=[CH:5][CH:4]=1.C1COCC1.Cl>O.CO>[CH3:13][O:12][C:10](=[O:11])[CH2:9][C:6]1[CH:7]=[CH:8][C:3]([CH2:14][C:15]([OH:17])=[O:16])=[CH:4][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
32 mL
Type
solvent
Smiles
O
Step Two
Name
mixture
Quantity
32 mL
Type
reactant
Smiles
Name
Quantity
6.4 g
Type
reactant
Smiles
C1(=CC=C(C=C1)CC(=O)OC)CC(=O)OC
Name
Quantity
32 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
32 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 2Hours of stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by a silica gel column chromatography (chloroform-methanol)

Outcomes

Product
Name
Type
product
Smiles
COC(CC1=CC=C(C=C1)CC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: CALCULATEDPERCENTYIELD 43.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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